An In-depth Technical Guide to the B8R 20-27 Peptide: Sequence, Origin, and Immunological Significance
An In-depth Technical Guide to the B8R 20-27 Peptide: Sequence, Origin, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted epitope derived from the B8R protein of the Vaccinia virus (VV).[1][2][3] The B8R protein itself is a soluble homolog of the interferon-gamma (IFN-γ) receptor, which acts as a virulence factor by sequestering host IFN-γ, thereby dampening the antiviral immune response.[2] Despite this immune evasion strategy by the virus, the B8R 20-27 peptide serves as a primary target for the CD8+ T-cell response in C57BL/6 mice infected with VV, making it an invaluable tool for studying T-cell immunity, vaccine development, and the dynamics of viral infection.[4][5] This technical guide provides a comprehensive overview of the B8R 20-27 peptide, including its origin, immunological properties, and detailed protocols for its study.
Peptide Characteristics and Origin
The B8R 20-27 peptide is an octapeptide with the sequence Threonine-Serine-Tyrosine-Lysine-Phenylalanine-Glutamic acid-Serine-Valine (TSYKFESV).[2][3] It is derived from the B8R protein, an early-expressed protein of the Vaccinia virus.[4] The B8R protein is conserved among various orthopoxviruses, including Ectromelia virus (mousepox) and Cowpox virus.[2]
Table 1: B8R 20-27 Peptide Details
| Property | Description |
| Sequence | TSYKFESV |
| Length | 8 amino acids |
| Originating Protein | B8R |
| Originating Organism | Vaccinia virus and other orthopoxviruses |
| MHC Restriction | H-2Kb (murine) |
| Immunological Significance | Immunodominant CD8+ T-cell epitope |
Immunological Properties and Quantitative Data
The B8R 20-27 peptide is a potent activator of CD8+ T-cells in the context of the H-2Kb MHC class I molecule. Following Vaccinia virus infection in C57BL/6 mice, a significant portion of the responding CD8+ T-cell population is specific for this single epitope.
Table 2: Quantitative Analysis of B8R 20-27 Specific CD8+ T-Cell Response
| Assay | Tissue | Time Post-Infection | Result | Reference |
| Tetramer Staining | Spleen | Day 7 | ~2% of CD8+ T-cells | [5] |
| Tetramer Staining | Lungs | Day 7 | Highest frequency of B8R 20-27+ CD8+ T-cells | [1] |
| Tetramer Staining | Spleen | 15 months | Stable frequencies of B8R 20-27+ CD8+ T-cells | [1] |
| Intracellular Cytokine Staining (IFN-γ) | Spleen | Day 6 | ~20% of total CD8+ T-cells (MVA vaccination) | [6] |
| Intracellular Cytokine Staining (IFN-γ) | Spleen | Day 6 | <10% of total CD8+ T-cells (MVA vaccination, CD4+ depleted) | [6] |
| ELISpot (IFN-γ) | Spleen (acute phase) | - | Dominant response to 100 pM peptide concentration | [7] |
| ELISpot (IFN-γ) | Lamina Propria (acute phase) | - | Dominant response to 1 and 100 pM peptide concentrations | [7] |
| ELISpot (IFN-γ) | Intraepithelial Lymphocytes (acute phase) | - | Dominant response to 1 µM peptide concentration | [7] |
Experimental Protocols
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is designed to identify and quantify B8R 20-27-specific CD8+ T-cells based on their production of IFN-γ following peptide stimulation.
Materials:
-
Splenocytes from Vaccinia virus-infected C57BL/6 mice
-
B8R 20-27 peptide (TSYKFESV)
-
Complete RPMI-1640 medium
-
Brefeldin A
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, anti-IFN-γ
-
Fixation/Permeabilization solution
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Adjust cell concentration to 1 x 10^7 cells/mL in complete RPMI-1640.
-
Add 100 µL of cell suspension to each well of a 96-well plate.
-
Add B8R 20-27 peptide to a final concentration of 1 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add Brefeldin A to a final concentration of 10 µg/mL to each well.
-
Incubate for an additional 4-5 hours at 37°C, 5% CO2.
-
Wash cells with FACS buffer.
-
Block Fc receptors with anti-mouse CD16/CD32 for 15 minutes on ice.
-
Stain for surface markers (anti-CD8, anti-CD3) for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize cells using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ with anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
IFN-γ ELISpot Assay
This assay quantifies the frequency of B8R 20-27-specific, IFN-γ-secreting cells.
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes from Vaccinia virus-infected C57BL/6 mice
-
B8R 20-27 peptide (TSYKFESV)
-
Complete RPMI-1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
PBS and PBS-Tween20 (0.05%)
Procedure:
-
Prepare splenocytes as a single-cell suspension.
-
Plate 2.5 x 10^5 to 5 x 10^5 cells per well in the pre-coated ELISpot plate.
-
Add B8R 20-27 peptide at various concentrations (e.g., 1 µM, 100 pM, 1 pM) to the respective wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Wash the plate 4-6 times with PBS-Tween20.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 4-6 times with PBS-Tween20.
-
Add Streptavidin-AP (or -HRP) and incubate for 1 hour at room temperature.
-
Wash the plate 4-6 times with PBS-Tween20, followed by a final wash with PBS.
-
Add the substrate solution and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
Dry the plate and count the spots using an ELISpot reader.
MHC Class I-Peptide Binding Assay (Fluorescence Polarization)
This protocol provides a method to determine the binding affinity of the B8R 20-27 peptide to the H-2Kb molecule.
Materials:
-
Purified, soluble H-2Kb molecules
-
Fluorescently labeled control peptide with known binding to H-2Kb
-
B8R 20-27 peptide (unlabeled)
-
Assay buffer (e.g., PBS with a protease inhibitor)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled control peptide at a constant concentration in the assay buffer.
-
Prepare a serial dilution of the unlabeled B8R 20-27 peptide.
-
In the wells of the 384-well plate, mix the fluorescently labeled peptide, the purified H-2Kb molecules, and the different concentrations of the B8R 20-27 peptide.
-
Include control wells with:
-
Fluorescent peptide only (for baseline polarization).
-
Fluorescent peptide and H-2Kb (for maximum polarization).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (can range from a few hours to overnight).
-
Measure the fluorescence polarization of each well using a plate reader.
-
The binding of the unlabeled B8R 20-27 peptide will displace the fluorescent peptide, leading to a decrease in polarization.
-
Plot the fluorescence polarization values against the concentration of the unlabeled B8R 20-27 peptide.
-
Calculate the IC50 value, which is the concentration of the B8R 20-27 peptide that inhibits 50% of the binding of the fluorescently labeled peptide. This value is inversely proportional to the binding affinity.
Signaling Pathways and Visualizations
The recognition of the B8R 20-27 peptide presented by the H-2Kb molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.
Caption: T-cell receptor signaling cascade initiated by B8R 20-27 peptide recognition.
Caption: Workflow for analyzing B8R 20-27 specific T-cell responses.
Conclusion
The B8R 20-27 peptide is a cornerstone for investigating CD8+ T-cell responses to poxvirus infections. Its immunodominance and well-defined characteristics make it an exceptional tool for vaccine efficacy studies, dissecting the mechanisms of T-cell memory, and exploring the intricacies of antiviral immunity. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to utilize the B8R 20-27 peptide in their scientific endeavors.
References
- 1. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalog peptide B8R 20-27 - ready for immediate delivery [peptides.de]
- 3. H2-Kb | VV B8R 20-27 | TSYKFESV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Critical Role of Perforin-dependent CD8+ T Cell Immunity for Rapid Protective Vaccination in a Murine Model for Human Smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-equilibrium and differential function between intraepithelial and lamina propria virus-specific TCRαβ+ CD8αβ + T cells in the small intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
